molecular formula C17H22N6 B2624272 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097883-64-0

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine

Numéro de catalogue: B2624272
Numéro CAS: 2097883-64-0
Poids moléculaire: 310.405
Clé InChI: UMBKWOAVRGCPBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine (CAS 2097883-64-0) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrimidin-2-amine core linked to a piperidin-4-yl group which is substituted with a 5,6,7,8-tetrahydroquinazolin moiety . This complex architecture makes it a valuable scaffold for designing novel bioactive molecules. Primary research applications for this compound are in the development of cancer therapeutics. Compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial enzymes for cell cycle regulation . Inhibiting CDKs can lead to reduced cell proliferation in various cancer types, and derivatives of pyrimidine-based compounds have effectively decreased proliferation in cancer cell lines . Emerging research also suggests potential applications in treating neurological disorders, as compounds featuring piperidine and quinazoline structures have shown promise in modulating neurotransmitter systems, which may be beneficial for conditions such as depression and anxiety . From a chemical synthesis perspective, the preparation of such tetrahydroquinazoline derivatives typically involves multi-step routes. Modern synthetic approaches utilize reagents like α-aminoamidines reacted with carbonyl derivatives to achieve the heterocyclic core with excellent yields and mild conditions, facilitating further functionalization . The compound is supplied for research purposes exclusively. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this high-quality chemical for kinase inhibition studies, oncology research, and the development of new molecular entities.

Propriétés

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-2-5-15-14(4-1)16(21-12-20-15)23-10-6-13(7-11-23)22-17-18-8-3-9-19-17/h3,8-9,12-13H,1-2,4-7,10-11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBKWOAVRGCPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the tetrahydroquinazoline ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine ring formation: The piperidine ring is introduced through nucleophilic substitution reactions.

    Pyrimidine ring attachment: The final step involves the coupling of the pyrimidine ring to the piperidine-tetrahydroquinazoline intermediate using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Cancer Therapy

One of the primary applications of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine is in the development of cancer therapeutics. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to reduced cell proliferation in various cancer types.

Case Study: Inhibition of CDK Activity
A study demonstrated that derivatives of pyrimidine-based compounds effectively inhibited CDK4 and CDK6, leading to decreased proliferation in cancer cell lines. The mechanism involves the disruption of the cell cycle, which is essential for tumor growth and survival .

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders. Compounds that interact with piperidine and quinazoline structures have shown promise in modulating neurotransmitter systems, which may be beneficial for conditions such as depression and anxiety.

Case Study: Neurotransmitter Modulation
In preclinical studies, similar compounds have been evaluated for their ability to enhance serotonin and dopamine signaling pathways. These pathways are critical for mood regulation and cognitive function .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound class. Research has indicated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy
In vitro assays revealed that specific derivatives showed effective inhibition of bacterial growth through mechanisms that disrupt bacterial cell wall synthesis and function .

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer TherapyCDK inhibitionReduced proliferation in cancer cell lines
Neurological DisordersModulation of neurotransmitter systemsEnhanced signaling pathways
Antimicrobial ActivityDisruption of bacterial cell wallsSignificant inhibition against pathogenic strains

Mécanisme D'action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues in Adenosine Receptor Antagonism

Several pyrimidine-piperidine/pyrrolidine hybrids in demonstrate adenosine receptor antagonism. Key examples include:

  • (R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrido[4,5-d]pyrimidin-4-amine (Compound 10): Features a pyridopyrimidine core with a methoxymethyl-pyrrolidine substituent. Activity: Reported IC₅₀ values for adenosine receptor subtypes (e.g., A₂A) . Structural Divergence: The target compound lacks the pyrazole and pyrido[4,5-d]pyrimidine extensions but shares the pyrimidin-amine and piperidine motifs.

Antiviral and SARS-CoV-2 Inhibitors

  • 1-[4-(Hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (Compound 128): A dihydropyrido-pyrimidine derivative studied for SARS-CoV-2 inhibition via in silico docking . Key Difference: The hexylamino and pyridin-3-yl substituents contrast with the tetrahydroquinazolin-piperidine system, highlighting variability in scaffold design for viral targets.

Opioid Receptor Analogs

  • Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) : A fentanyl analog with a piperidin-4-yl group .
    • Structural Overlap : Both compounds incorporate piperidine, but the target’s tetrahydroquinazolin-pyrimidine system diverges from fentanyl’s carboxamide-phenethyl framework.

Patent-Based Pyrimidine Derivatives

  • Example 19 (EP 3 532 474 B1): A benzamide derivative with a piperidin-4-yl-pyrazine substituent . Divergence: The benzamide core and pyrazine substituent differ from the pyrimidin-amine and tetrahydroquinazolin groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Method
Target Compound Pyrimidin-2-amine 5,6,7,8-Tetrahydroquinazolin-piperidine Putative receptor antagonist Not specified
Compound 10 Pyrido[4,5-d]pyrimidin-4-amine (R)-2-(Methoxymethyl)pyrrolidine, pyrazole Adenosine A₂A antagonist THF-mediated coupling
Compound 128 Dihydropyrido-pyrimidine Hexylamino, pyridin-3-yl SARS-CoV-2 inhibitor (in silico) Not detailed
Furanylfentanyl Piperidine-carboxamide Furanyl, phenethyl Opioid agonist Multi-step organic synthesis
Example 19 Benzamide Piperidin-4-yl-pyrazine, pentan-2-yloxy Not specified Preparative HPLC

Key Structural and Functional Insights

  • Tetrahydroquinazolin vs. Pyrrolidine/Pyridine: The target’s fused bicyclic system may enhance binding affinity through π-π stacking or hydrophobic interactions compared to monocyclic substituents in Compounds 10 and 128 .
  • Piperidine Positioning : The piperidin-4-yl group in the target compound and furanylfentanyl suggests a shared preference for spatially defined receptor interactions, though pharmacological outcomes differ .

Methodological Considerations

  • Crystallography : The target compound’s structure may be validated using SHELXL (as per ), contrasting with CCP4 suite-based methods for macromolecules .
  • In Silico Modeling : Compound 128’s use in SARS-CoV-2 studies underscores computational approaches applicable to the target compound for activity prediction .

Activité Biologique

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines a tetrahydroquinazoline moiety with a piperidine ring and a pyrimidine amine group. Its molecular formula is C23H28N4C_{23}H_{28}N_{4} with a molecular weight of approximately 392.5 g/mol. The specific arrangement of these functional groups suggests a diverse range of biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases, particularly CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). A study demonstrated that certain derivatives exhibited over 100-fold selectivity for CaMKII compared to other kinases, highlighting their potential as targeted therapeutics .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, indicating moderate to strong inhibitory effects .
  • Anti-Virulence Properties : The compound has also been explored for its ability to inhibit virulence factors in pathogenic bacteria. This includes the inhibition of Mono-ADP-ribosyltransferase toxins, which are critical for bacterial pathogenicity .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives.

Activity Target IC50 (µM) Selectivity Reference
CaMKII InhibitionCaMKII< 100>100-fold over others
AntimicrobialGram-positive bacteria50 - 400Moderate to good
Anti-VirulenceMono-ADP-ribosyltransferase< 10High

Case Studies

  • Inhibition of CaMKII : A study reported that specific derivatives of the compound showed potent inhibition of CaMKII with IC50 values significantly lower than known inhibitors like KN-93. This suggests that modifications to the phenyl group can enhance inhibitory activity .
  • Antimicrobial Evaluation : In another investigation, derivatives were tested against multiple strains of bacteria and fungi. The results indicated that certain compounds not only inhibited growth but also reduced biofilm formation, which is crucial for treating chronic infections .
  • Virulence Factor Targeting : Research focused on the ability of the compound to protect human cells from bacterial toxins demonstrated promising results. Compounds exhibited protective effects against high doses of virulent toxins with EC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. What are the established synthetic methodologies for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine?

The synthesis typically involves coupling reactions between amine intermediates and heterocyclic precursors. For example:

  • Method A : Reacting acid derivatives with 1-(pyrimidin-2-yl)piperidin-4-amine in the presence of coupling agents (e.g., HATU or EDCI) and bases like cesium carbonate. Solvent choice (e.g., THF, DMF) and temperature (35–60°C) significantly influence yield .
  • Multi-step protocols : Similar quinazoline derivatives are synthesized via sequential reactions, such as demethylation using BBr₃ in dichloromethane, followed by purification via column chromatography or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400–500 MHz) and ¹³C NMR (100–125 MHz) in deuterated solvents (e.g., CDCl₃, DMSO-d₆) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 461.9 [M+H]⁺ in quinazoline analogs) .
  • HPLC : Reverse-phase HPLC with ACN/H₂O gradients ensures purity (>95%) and identifies retention time anomalies .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield?

  • Catalyst optimization : Increasing catalyst equivalents (e.g., from 0.05 to 0.1 eq CuBr) improves coupling efficiency in Ullmann-type reactions .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 35–50°C enhance solubility of intermediates, as seen in piperidine-amine coupling reactions .
  • Purification strategies : Gradient elution (e.g., 0–100% ethyl acetate/hexane) and preparative HPLC resolve co-eluting impurities in multi-step syntheses .

Q. What approaches reconcile discrepancies between computational and experimental bioactivity data?

  • Validation assays : Compare molecular docking predictions (e.g., HDAC8 inhibition) with in vitro enzymatic assays (IC₅₀ measurements). Adjust force field parameters in docking software to better reflect ligand-protein dynamics .
  • Mutational studies : Introduce point mutations in target proteins (e.g., HDAC8) to validate binding site hypotheses derived from docking .

Q. How to elucidate the mechanism of action in HDAC inhibition?

  • Protein-ligand docking : Use crystal structures (e.g., PDB: 1T69 for HDAC8) to model binding modes. Grid-based docking in software like AutoDock Vina identifies key interactions (e.g., Zn²⁺ coordination) .
  • Kinetic assays : Measure time-dependent inhibition via fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) to distinguish competitive vs. non-competitive mechanisms .

Q. How to address low yields in multi-step synthesis?

  • Intermediate stabilization : Protect amine groups with Boc or Fmoc during acidic/basic steps to prevent side reactions .
  • Scalable techniques : Employ continuous-flow reactors for exothermic steps (e.g., BBr₃ demethylation) to maintain reaction control and improve reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.